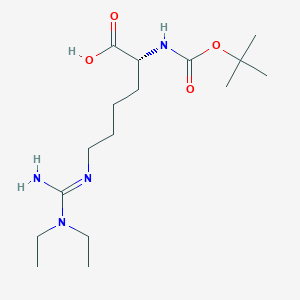
Ethyl 2-phenylisonicotinate
Descripción general
Descripción
Ethyl 2-phenylisonicotinate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Ethyl 2-phenylisonicotinate and its derivatives have been explored for their utility in peptide synthesis. For example, the 2-(p-nitrophenylthio)ethyl group, a related compound, has been used for carboxyl-group protection in peptide synthesis, showcasing selective removal and stability under basic conditions (Amaral, 1969).
Stereoselectivity in Chemical Reactions
Research has examined the role of ethyl groups, like those in this compound, in influencing stereoselectivity during chemical reactions. For instance, the addition of Ph(2)Zn to aldehydes, with the involvement of ethyl groups, has been studied to understand changes in enantioselectivity, indicating the influence of ethyl groups on reaction outcomes (Rudolph, Bolm, & Norrby, 2005).
Protection in Nucleotide Synthesis
In the synthesis of nucleotide derivatives, compounds similar to this compound have been used as protecting groups. The 2-(phenylthio)ethyl group, for instance, has been utilized to protect thymine residues in sugar-modified thymidine derivatives, offering stability even under strong basic conditions (D’Onofrio, Napoli, Di Fabio, & Montesarchio, 2006).
Synthetic Methods in Organic Chemistry
This compound-related compounds have been instrumental in developing new synthetic methods in organic chemistry. The synthesis of phenylalkyloxiranecarboxylic acid derivatives, which have significant blood glucose-lowering activities, illustrates the importance of ethyl-containing compounds in medicinal chemistry (Eistetter & Wolf, 1982).
Development of Dyes and Complexes
Compounds structurally similar to this compound have been used in the synthesis of dyes and complexes. For example, ethyl 2-amino-3-cyano-4-phenylnicotinates have been used to prepare monoazo disperse dyes, demonstrating the versatility of these compounds in various chemical applications (Alnajjar, Alsaiedi, & El-Apasery, 2013).
Propiedades
IUPAC Name |
ethyl 2-phenylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-9-15-13(10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVBTZLSYDTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

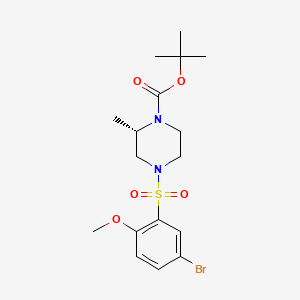
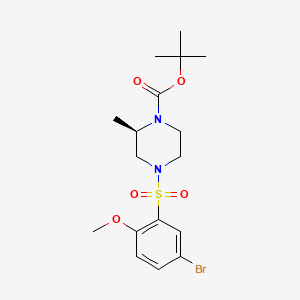

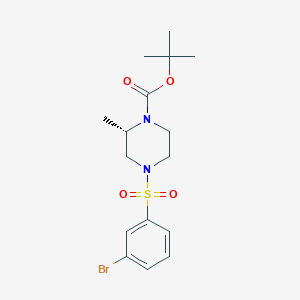

![Morpholine, 4-[4-nitro-3-(trifluoromethyl)phenyl]-](/img/structure/B8230646.png)

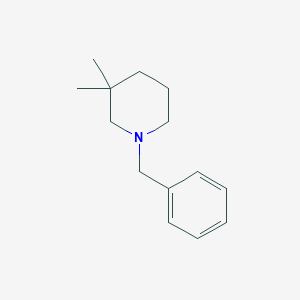


![Tert-butyl-dimethyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane](/img/structure/B8230662.png)

